molecular formula C7H2F6IN B12825441 2-Iodo-3,5-bis(trifluoromethyl)pyridine

2-Iodo-3,5-bis(trifluoromethyl)pyridine

Cat. No.: B12825441
M. Wt: 340.99 g/mol
InChI Key: FJAGZMQJNSUIQJ-UHFFFAOYSA-N
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Description

2-Iodo-3,5-bis(trifluoromethyl)pyridine is a valuable halogenated pyridine derivative designed for advanced research and development, particularly in the discovery of new agrochemicals and pharmaceuticals. Compounds featuring the trifluoromethylpyridine (TFMP) moiety are extensively utilized in modern crop protection, with many recently launched pesticides containing this group . The unique properties of the trifluoromethyl group—its strong electron-withdrawing nature and impact on a molecule's lipophilicity, stability, and cellular uptake—are key to enhancing the biological activity and efficacy of target molecules . The iodine atom on the pyridine ring serves as a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can leverage this chemical building block to develop novel active ingredients. For specific physical data such as melting point, boiling point, or density for this exact compound, please contact our technical support team.

Properties

Molecular Formula

C7H2F6IN

Molecular Weight

340.99 g/mol

IUPAC Name

2-iodo-3,5-bis(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2F6IN/c8-6(9,10)3-1-4(7(11,12)13)5(14)15-2-3/h1-2H

InChI Key

FJAGZMQJNSUIQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3,5-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups and an iodine atom to a pyridine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-3,5-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-Iodo-3,5-bis(trifluoromethyl)pyridine involves its interaction with molecular targets through its trifluoromethyl groups and iodine atom. These functional groups can form strong interactions with proteins, enzymes, and other biomolecules, affecting their activity and function. The compound’s unique electronic properties also enable it to participate in various chemical reactions, influencing its reactivity and stability.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Pyridine vs. Benzene Backbone : The nitrogen atom in pyridine derivatives (e.g., this compound) increases ring electron deficiency compared to benzene analogs, enhancing reactivity toward nucleophilic aromatic substitution .
  • Halogen Effects : Iodine (in pyridine derivatives) offers superior leaving-group ability in cross-coupling reactions compared to bromine (in 1,4-dibromo-2,5-bis(trifluoromethyl)benzene) but is less stable under thermal or photolytic conditions .

Regulatory and Commercial Considerations

  • Cost : Pyridine derivatives with specialized substituents (e.g., pivalamide, triflate) command high prices (e.g., $500/g for N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide) due to complex synthesis .

Research Findings and Trends

  • Electron-Withdrawing Effects : The dual -CF₃ groups in this compound significantly lower the LUMO energy of the pyridine ring, facilitating nucleophilic attack and cross-coupling efficiency .
  • Comparative Reactivity : Triflate-substituted pyridines exhibit faster reaction kinetics in substitution reactions compared to iodo analogs, though iodine remains preferred for Suzuki-Miyaura couplings .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Iodo-3,5-bis(trifluoromethyl)pyridine, and how can its structural integrity be validated experimentally?

  • Methodology : Synthesis typically involves iodination of pre-functionalized pyridine derivatives. For example, direct electrophilic iodination of 3,5-bis(trifluoromethyl)pyridine using iodine monochloride (ICl) in a controlled acidic medium can yield the target compound. Alternatively, halogen exchange reactions (e.g., Finkelstein reaction) may be employed if precursor halides are available.
  • Analytical Validation :

  • NMR Spectroscopy : 1H^{1}\text{H} NMR will show absence of protons at the 2-position (iodine substitution) and splitting patterns consistent with trifluoromethyl groups. 19F^{19}\text{F} NMR will exhibit distinct peaks for CF3_3 groups (~-60 to -70 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion [M+^+] at m/z 371.91 (C7_7H2_2F6_6IN).
  • X-ray Crystallography : Resolves steric crowding and confirms regiochemistry (see pyridine derivatives in ) .

Q. What are the critical storage and handling protocols for this compound to prevent degradation?

  • Recommendations :

  • Store under inert gas (Ar/N2_2) at -20°C to mitigate iodine loss via photolytic or thermal decomposition.
  • Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid hydrolysis of the trifluoromethyl groups.
  • Handling in a glovebox is advised for air-sensitive applications (e.g., catalysis, ) .

Advanced Research Questions

Q. How do the electronic and steric effects of the 3,5-bis(trifluoromethyl) groups influence cross-coupling reactivity (e.g., Suzuki-Miyaura or Ullmann reactions)?

  • Mechanistic Insights :

  • Electronic Effects : The strong electron-withdrawing nature of CF3_3 groups enhances the electrophilicity of the iodo substituent, accelerating oxidative addition in Pd-catalyzed couplings.
  • Steric Effects : The 3,5-CF3_3 groups create steric hindrance, potentially reducing reaction rates with bulky catalysts. Optimal conditions may require ligands with flexible bite angles (e.g., XPhos) to accommodate steric crowding (analogous to Ir complexes in ) .
    • Experimental Optimization : Screen ligands (e.g., BrettPhos, SPhos) and bases (Cs2_2CO3_3, K3_3PO4_4) to balance electronic activation and steric accessibility.

Q. How can crystallographic data resolve contradictions in reported regioselectivity during further functionalization (e.g., C-H activation or nucleophilic substitution)?

  • Approach :

  • Perform single-crystal X-ray diffraction on intermediates to confirm regiochemistry. For example, in SNAr reactions, the 2-iodo position is highly activated for substitution, while the 4-position may exhibit unexpected reactivity due to CF3_3 inductive effects.
  • Compare with structurally similar compounds (e.g., 4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine, ) to identify trends in electronic directing .

Q. What strategies mitigate low yields in Ullmann-type couplings attributed to competing side reactions (e.g., dehalogenation or homocoupling)?

  • Solutions :

  • Use Cu(I) catalysts (e.g., CuI) with chelating ligands (1,10-phenanthroline) to suppress homocoupling.
  • Control temperature (80–100°C) and solvent polarity (DMSO > DMF) to favor cross-coupling over side pathways.
  • Monitor reaction progress via 19F^{19}\text{F} NMR to detect early-stage decomposition of CF3_3 groups (reference: ’s stability studies on fluorinated aromatics) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for Ir-based systems involving this compound?

  • Root Causes : Variations in catalyst loading, solvent purity, or trace moisture can drastically alter Ir complex activity (e.g., ’s air-sensitive Ir(III) hexafluorophosphate) .
  • Resolution :

  • Replicate reactions under strictly anhydrous/anoxic conditions.
  • Characterize catalyst speciation via ICP-MS or XAS to confirm active species.

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